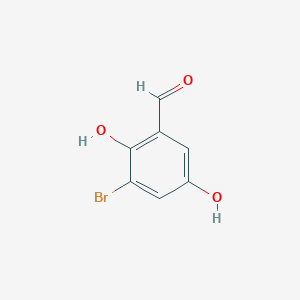

3-溴-2,5-二羟基苯甲醛

描述

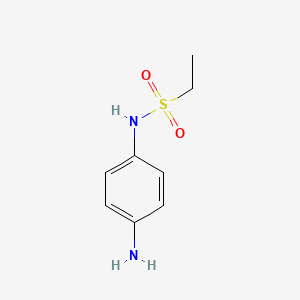

3-Bromo-2,5-dihydroxybenzaldehyde is a chemical compound with the molecular formula C7H5BrO3 and a molecular weight of 217.02 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for 3-Bromo-2,5-dihydroxybenzaldehyde is 1S/C7H5BrO3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-3,10-11H . This code provides a specific text string representation for the compound’s molecular structure.Chemical Reactions Analysis

3-Bromo-2,5-dihydroxybenzaldehyde has been shown to possess antioxidant effects . It enhances the level of reduced glutathione in human keratinocytes, which is a crucial antioxidant in the body . It does this by increasing the protein and mRNA levels of glutathione synthesizing enzymes .Physical And Chemical Properties Analysis

3-Bromo-2,5-dihydroxybenzaldehyde is a powder at room temperature .科学研究应用

抗氧化活性

3-溴-2,5-二羟基苯甲醛已证明具有显著的抗氧化活性。一项研究发现,它对 DPPH 自由基活性表现出显着的清除作用,其有效性超过了某些阳性对照,如维生素 C 和叔丁基对苯二酚 (TBHQ)。这表明其有潜力作为食品中的药物或抗氧化剂成分 (王宗华,2012)。

分析化学应用

气相色谱法已被用于分离和测定 3-溴-2,5-二羟基苯甲醛。该方法的特点是简单、快速、准确和精密的,表明其在分析化学应用中的实用性 (石杰,2000)。

电化学应用

对二羟基苯甲醛(包括 3-溴-2,5-二羟基苯甲醛等化合物)的研究表明,它们能够在电极上形成氧化电沉积膜。这些膜在 NADH(一种重要的辅酶)的电氧化中表现出催化活性。这一发现对于基于脱氢酶酶活性的生物传感器的开发具有重要意义 (F. Pariente 等,1996)。

抗炎特性

3-溴-2,5-二羟基苯甲醛已显示出潜在的抗炎作用。一项研究证明了它在减轻小鼠特应性皮炎症状以及抑制鼠巨噬细胞中促炎细胞因子产生的功效。这表明其作为特应性皮炎等过敏性炎症疾病治疗剂的潜力 (Na-Jin Kang 等,2015)。

合成化学

该化合物已用于合成化学应用中,例如制备新型螯合配体和钯催化的交叉偶联反应。这些应用突出了其在复杂分子合成中的多功能性和实用性 (Munmun Ghosh & J. Ray,2017)。

作用机制

Target of Action

3-Bromo-2,5-dihydroxybenzaldehyde (3-BDB) is a natural bromophenol found in seaweeds . It primarily targets human keratinocytes , which are the major cell type in the outermost layer of the skin . These cells play a crucial role in providing a barrier against environmental damage such as ultraviolet radiation and air pollutants .

Mode of Action

3-BDB interacts with its targets by exerting antioxidant effects . It has been shown to ameliorate reactive oxygen species (ROS) generation, mitochondrial dysfunction, and DNA damage induced by particulate matter 2.5 (PM2.5) . Furthermore, it reverses PM2.5-induced cell cycle arrest and apoptosis, reduces cellular inflammation, and mitigates cellular senescence .

Biochemical Pathways

The compound affects several biochemical pathways. It activates the NF-E2-related factor 2 (Nrf2) and promotes its localization into the nucleus by phosphorylating its upstream signaling proteins, extracellular signal–regulated kinase and protein kinase B . This leads to an increase in the production of reduced glutathione, establishing cellular protection against oxidative stress via an Nrf2-mediated pathway . Moreover, the mitogen-activated protein kinase signaling pathway and activator protein 1 activated by PM2.5 are inhibited by 3-BDB .

Pharmacokinetics

Its ability to exert effects on keratinocytes suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties for interaction with skin cells .

Result of Action

The action of 3-BDB results in a range of molecular and cellular effects. It enhances the level of reduced glutathione in human keratinocytes , protects these cells from oxidative stress , and suppresses skin damage induced by PM2.5 . It also increases the protein and mRNA levels of glutathione synthesizing enzymes .

Action Environment

Environmental factors such as the presence of particulate matter (PM2.5) and ultraviolet radiation can influence the action, efficacy, and stability of 3-BDB . The compound has been shown to protect keratinocytes from damages induced by these environmental stressors .

安全和危害

未来方向

Research has shown that 3-Bromo-2,5-dihydroxybenzaldehyde has potential protective effects against myocardial ischemia and reperfusion (IR) injury . It has also been found to protect skin cells subjected to oxidative stress . These findings suggest potential future directions for the use of this compound in medical applications, particularly in the treatment of conditions related to oxidative stress.

属性

IUPAC Name |

3-bromo-2,5-dihydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-3,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZWBCVHXZRSHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

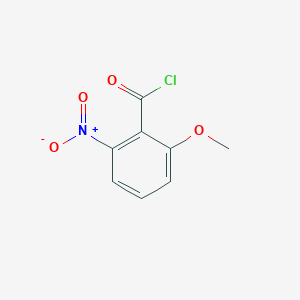

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylimidazo[1,2-a]pyrimidine](/img/structure/B3261007.png)

![2-(4-bromophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B3261010.png)